molecular formula C6H8N2 B15229088 5-Azaspiro[2.3]hexane-1-carbonitrile

5-Azaspiro[2.3]hexane-1-carbonitrile

Cat. No.: B15229088
M. Wt: 108.14 g/mol
InChI Key: ZVGANRDNIJZYNT-UHFFFAOYSA-N
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Description

5-Azaspiro[23]hexane-1-carbonitrile is a chemical compound with the molecular formula C6H8N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

5-azaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C6H8N2/c7-2-5-1-6(5)3-8-4-6/h5,8H,1,3-4H2

InChI Key

ZVGANRDNIJZYNT-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane-1-carbonitrile typically involves the reaction of a suitable nitrile precursor with an amine under specific conditions. One common method involves the cyclization of a nitrile with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-Azaspiro[2.3]hexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role in a particular chemical reaction or biological process.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-1-carbonitrile
  • 5-Azaspiro[3.3]heptane-1-carbonitrile
  • 5-Azaspiro[2.3]hexane-2-carbonitrile

Uniqueness

5-Azaspiro[2.3]hexane-1-carbonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.

Q & A

Q. What are the established synthetic routes for 5-Azaspiro[2.3]hexane-1-carbonitrile, and what reaction conditions optimize yield?

Methodological Answer: The stereocontrolled synthesis of 5-azaspiro derivatives typically employs multi-step protocols involving cyclization and nitrile introduction. Key steps include:

  • Cyclization : Use of tert-butyl (2-bromoallyl)carbamate under basic conditions (e.g., NaH) to form the spirocyclic core.
  • Nitrile Incorporation : Cyanide substitution via nucleophilic displacement or palladium-catalyzed cyanation .
  • Optimization : Yield improvements (e.g., >70%) are achieved by controlling temperature (0–25°C) and solvent polarity (DMF or THF) .

Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationNaH, DMF, 0°C → RTCore structure formation
Cyanide AdditionKCN, Pd(PPh₃)₄, DMF, 80°CNitrile functionalization

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to OSHA HCS guidelines (GHS classification):

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335) .
  • Mitigation :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in sealed containers away from oxidizers.
  • Emergency procedures: Flush eyes with water (15+ min), administer oxygen if inhaled .

Q. Which analytical techniques validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Confirm spirocyclic geometry and nitrile placement (δ ~110–120 ppm for CN) .
  • HPLC-MS : Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve conformational "freezing" of the spiro system .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer: Stereocontrol is achieved via:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric cyclization.
  • Catalytic Enantioselectivity : Employ Ru or Rh catalysts (e.g., [Ru(cymene)Cl₂]₂) for >90% ee .
  • Computational Modeling : DFT studies predict transition-state geometries to optimize stereoselectivity .

Q. How do theoretical frameworks guide the design of this compound-based bioactive analogs?

Methodological Answer: Link synthesis to conceptual models:

  • Conformational Restriction : Mimic glutamic acid’s bioactive conformation using spirocyclic rigidity (e.g., NMDA receptor targeting) .
  • Structure-Activity Relationships (SAR) : Use QSAR models to predict bioactivity (e.g., logP, polar surface area) .
  • Retrosynthetic Analysis : Apply Corey’s logic to prioritize bond disconnections for scalable routes .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Address discrepancies via:

  • Meta-Analysis : Aggregate data from PubChem, Reaxys, and ECHA to identify outliers.
  • Experimental Replication : Standardize assays (e.g., IC₅₀ measurements under uniform pH/temperature) .
  • Factorial Design : Test variables (e.g., substituent effects, solvent) to isolate confounding factors .

Table 2: Factorial Design for Bioactivity Optimization

FactorLevels TestedResponse Variable
Substituent (R)-CH₃, -Ph, -CF₃IC₅₀ (nM)
SolventDMSO, EtOH, H₂O/DMSO (1:1)Solubility (mg/mL)

Q. How can predictive modeling enhance the development of this compound as a pharmaceutical intermediate?

Methodological Answer: Leverage computational tools:

  • ADMET Prediction : Use SwissADME to optimize permeability and metabolic stability.
  • Docking Simulations (AutoDock Vina) : Screen against targets (e.g., kinases, GPCRs) .
  • Retrosynthesis AI (PISTACHIO) : Generate novel routes with 85%+ feasibility scores .

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